molecular formula C7H14FNO2 B13414465 2-Amino-3-fluoroheptanoic acid

2-Amino-3-fluoroheptanoic acid

Cat. No.: B13414465
M. Wt: 163.19 g/mol
InChI Key: PNQMPJSBZXUFMS-UHFFFAOYSA-N
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Description

2-Amino-3-fluoroheptanoic acid is an organic compound with the molecular formula C7H14FNO2 It is a derivative of heptanoic acid, where an amino group is attached to the second carbon and a fluorine atom is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoroheptanoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method includes the reaction of a carboxylic acid with bromine and phosphorus trichloride to form an alpha-bromocarboxylic acid, which is then aminated to produce the desired amino acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoroheptanoic acid undergoes various chemical reactions characteristic of amino acids and fluorinated compounds. These include:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3-fluoroheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoroheptanoic acid involves its interaction with biological molecules such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to unique biological effects. The amino group allows for interactions with various molecular targets, potentially affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-fluoropentanoic acid
  • 2-Amino-3-fluorohexanoic acid
  • 2-Amino-3-fluorooctanoic acid

Comparison

Compared to other fluorinated amino acids, 2-Amino-3-fluoroheptanoic acid has a longer carbon chain, which can affect its hydrophobicity and overall molecular interactions. This uniqueness can be leveraged in designing molecules with specific properties for research and industrial applications .

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

2-amino-3-fluoroheptanoic acid

InChI

InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)

InChI Key

PNQMPJSBZXUFMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C(=O)O)N)F

Origin of Product

United States

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